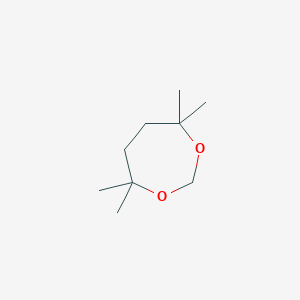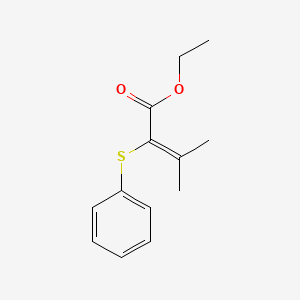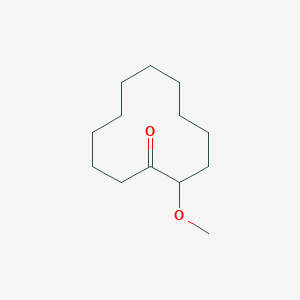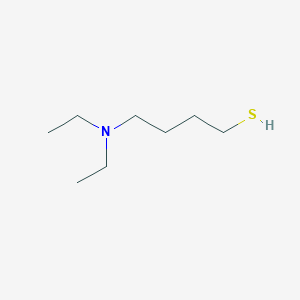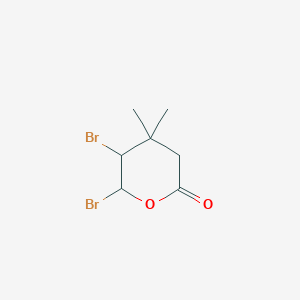
2-nitro-N-(4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-(4-nitrophenyl)benzamide is a compound that belongs to the class of benzanilides. It is characterized by the presence of nitro groups attached to both the benzamide and phenyl rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-nitro-N-(4-nitrophenyl)benzamide can be synthesized through a reaction involving 4-nitrobenzoyl chloride and 4-nitroaniline. The process typically involves the following steps :
Preparation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride in the presence of a catalyst.
Formation of this compound: The 4-nitrobenzoyl chloride is then reacted with 4-nitroaniline in dry tetrahydrofuran (THF) under a nitrogen atmosphere at reflux for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-nitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding diamine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
2-nitro-N-(4-nitrophenyl)benzamide has been explored for its applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor ligands.
Medicine: Some derivatives exhibit anticancer and antimicrobial activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-nitrobenzamide
- 4-nitrobenzamide
- 2,3-dimethoxy-N-(4-nitrophenyl)benzamide
Comparison
2-nitro-N-(4-nitrophenyl)benzamide is unique due to the presence of nitro groups on both the benzamide and phenyl rings, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing a variety of bioactive compounds and materials .
Propriétés
| 78411-60-6 | |
Formule moléculaire |
C13H9N3O5 |
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
2-nitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N3O5/c17-13(11-3-1-2-4-12(11)16(20)21)14-9-5-7-10(8-6-9)15(18)19/h1-8H,(H,14,17) |
Clé InChI |
HJQUZRLDWPFKFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
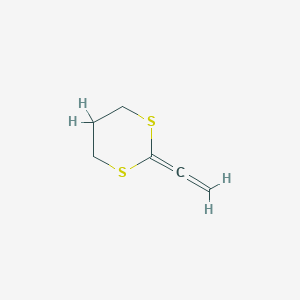
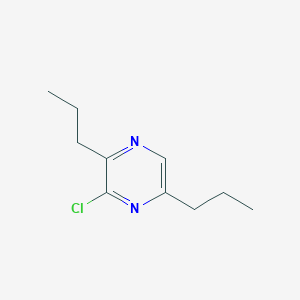

![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
